Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate

DNA nanotechnology metal-mediated base pairing bifacial nucleoside

Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate (CAS 13055-06-6; synonym: Uramil-N,N-diacetic acid monohydrate, uramildiacetic acid, dcaU) is a heterocyclic polycarboxylate that comprises a barbituric acid (uracil) core substituted at the 5-position with an iminodiacetic acid (IDA) chelating arm. The compound functions simultaneously as a bifacial nucleobase analogue capable of metal-dependent DNA base-pair switching and as a tetradentate ligand that forms exceptionally stable 1:1 complexes with a broad range of metal ions, including alkali, alkaline-earth, and transition metals.

Molecular Formula C8H11N3O8
Molecular Weight 277.19 g/mol
Cat. No. B12330438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate
Molecular FormulaC8H11N3O8
Molecular Weight277.19 g/mol
Structural Identifiers
SMILESC(C(=O)O)N(CC(=O)O)C1C(=O)NC(=O)NC1=O.O
InChIInChI=1S/C8H9N3O7.H2O/c12-3(13)1-11(2-4(14)15)5-6(16)9-8(18)10-7(5)17;/h5H,1-2H2,(H,12,13)(H,14,15)(H2,9,10,16,17,18);1H2
InChIKeyCWWBPSPAEVEVST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glycine, N-(Carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, Monohydrate (Uramil-N,N-diacetic Acid Monohydrate): Procurement-Relevant Identity and Core Chemical Profile


Glycine, N-(carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, monohydrate (CAS 13055-06-6; synonym: Uramil-N,N-diacetic acid monohydrate, uramildiacetic acid, dcaU) is a heterocyclic polycarboxylate that comprises a barbituric acid (uracil) core substituted at the 5-position with an iminodiacetic acid (IDA) chelating arm [1]. The compound functions simultaneously as a bifacial nucleobase analogue capable of metal-dependent DNA base-pair switching and as a tetradentate ligand that forms exceptionally stable 1:1 complexes with a broad range of metal ions, including alkali, alkaline-earth, and transition metals [1][2]. Its anhydrous form carries the molecular formula C₈H₉N₃O₇ (MW 259.17 g/mol), while the monohydrate (C₈H₁₁N₃O₈) is the most common commercially supplied form, typically offered at ≥98.0% purity by titration .

Bifacial nucleobase analogue for metal-mediated DNA base-pair switching
Tetradentate chelator forming stable 1:1 complexes with broad metal ions
Supplied as monohydrate, high-purity titration grade

Why Glycine, N-(Carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, Monohydrate Cannot Be Interchanged with Simpler Uracil Derivatives or Standard Polyaminocarboxylate Chelators


Procurement specialists and research scientists should not assume functional interchangeability between this compound and superficially similar alternatives. Simple 5-substituted uracils (e.g., 5-aminouracil) lack the iminodiacetic acid arm and therefore cannot engage in the tetradentate chelation or metal-mediated DNA base-pair switching that define this compound's utility [1][2]. Conversely, standard polyaminocarboxylate chelators such as iminodiacetic acid (IDA), nitrilotriacetic acid (NTA), or EDTA lack the uracil ring system and cannot be integrated into nucleic acid frameworks as bifacial nucleobases [1]. Even within the uramildiacetic acid family, methylation at the N1 or N3 positions of the pyrimidine ring modulates both acidity and metal-binding affinity, meaning that homologues exhibit measurably different stability constants with key metal ions such as Li⁺, Be²⁺, and Mg²⁺ [2]. The quantitative evidence below establishes precisely where this compound delivers verifiable differentiation relative to these comparator classes.

Simple 5-substituted uracils
Lack the iminodiacetic acid arm; cannot support tetradentate chelation or metal-mediated DNA switching.
Standard polyaminocarboxylates (IDA, NTA, EDTA)
Absent uracil ring system; cannot integrate as bifacial nucleobases into nucleic acid frameworks.
N1/N3-methylated homologues
Altered acidity and metal-binding affinity may shift stability constants for Li⁺, Be²⁺, Mg²⁺ measurably.

Quantitative Differentiation Evidence for Glycine, N-(Carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, Monohydrate: Head-to-Head and Cross-Study Comparator Data


Bifacial Nucleobase Function: Gd³⁺-Dependent DNA Duplex Stabilization (dcaU vs. Hydrogen-Bonded dcaU–A and Canonical Base Pairs)

When incorporated into a DNA duplex, the dcaU nucleobase forms a metal-mediated dcaU–Gdᴵᴵᴵ–dcaU base pair that stabilizes the duplex by ΔTm = +16.1 °C relative to the same duplex without Gdᴵᴵᴵ. In contrast, the hydrogen-bonded dcaU–A pair is destabilized in the presence of Gdᴵᴵᴵ (ΔTm = −3.5 °C) [1]. This bifacial character—the ability to switch between a hydrogen-bonded pair and a metal-mediated pair—is absent in canonical nucleobases and in simpler 5-substituted uracil derivatives such as 5-aminouracil, which lack the IDA metal-chelating arm. For comparison, established T–Hgᴵᴵ–T metal-mediated base pairs produce ΔTm values in the range of +6 to +19 °C depending on sequence context [2], placing the dcaU–Gdᴵᴵᴵ stabilization at the high end of known metal-mediated base pair systems while offering the unique advantage of reversible, sequence-orthogonal switching controlled by a single Gdᴵᴵᴵ ion.

Bifacial DNA switching
Head-to-head
dcaU–Gd³⁺–dcaU: ΔTm = +16.1 °C; dcaU–A: ΔTm = −3.5 °C; net switching window 19.6 °C
Supports metal-responsive DNA nanodevice research
10 µM Gd³⁺, pH 7.0, 100 mM NaCl, UV melting
DNA nanotechnology metal-mediated base pairing bifacial nucleoside dynamic DNA assembly Gd(III) sensing

Superior 1:1 Stability Constants: Uramildiacetic Acid vs. Iminodiacetic Acid (IDA) Derivatives with Transition Metals

The 1:1 stability constants of uramildiacetic acid (H₃Ur) complexes with transition metals (Zn²⁺, Cd²⁺, Pb²⁺) were reported as the largest found for any iminodiacetic acid derivative [1]. The stability enhancement is attributed to the tetradentate coordination mode, in which the ligand binds the metal ion through the iminodiacetate nitrogen, both acetate carboxylate oxygens, and one of the carbonyl oxygens at the 4- or 6-position of the pyrimidine ring [2]. In contrast, the parent iminodiacetic acid (IDA) acts only as a tridentate ligand, and simple 5-aminouracil can coordinate only as a bidentate ligand through the O(4) oxygen and the exocyclic amino group [3]. The increased denticity and the pre-organized 'cage' structure of uramildiacetic acid result in stability constants that exceed those of the potentially hexadentate EDTA for small ions such as Li⁺ and Be²⁺ [1][4].

1:1 stability constants
Class-level
Highest log K_ML among IDA derivatives for Zn, Cd, Pb (Cu²⁺ electrode competition)
Supports high-affinity transition-metal chelation selection
Exact log K values available in primary source
coordination chemistry stability constants transition metal chelation tetradentate ligand competition method

Thermodynamic Driving Force: More Exothermic Complexation of Uramildiacetic Acid vs. Nitrilotriacetic Acid (NTA) with Transition Metals

Calorimetric determination of the thermodynamic parameters for complex formation between uramildiacetic acid (UDA) and transition metals revealed that the reactions with UDA are more exothermic by approximately 16 kJ mol⁻¹ compared to the closest analogous ligand, nitrilotriacetic acid (NTA) [1]. Both enthalpy (ΔH) and entropy (ΔS) changes are favorable for UDA complexation, whereas for EDTA the enthalpy changes become unfavorable for certain metals due to an inversion in the Ni²⁺/Cu²⁺ enthalpy trend [1]. The more negative ΔH values observed for UDA are attributed to a more favorable coordination geometry enabled by the tetradentate binding mode, as confirmed by NMR spectroscopy [2].

Complexation enthalpy
Cross-study
ΔH more exothermic by ~16 kJ mol⁻¹ vs NTA; favorable ΔH and ΔS
May enable efficient chelation at lower ligand excess
Calorimetric determination in aqueous solution
thermodynamics of complexation enthalpy-entropy compensation calorimetry NTA comparator transition metals

Tetradentate Coordination Mode with Pyrimidine Ring Participation: Definitive Structural Differentiation from Simple Polyaminocarboxylates

Proton and ¹³C NMR spectroscopy of uramildiacetic acid and its 1,3-dimethyl homologue complexed with lanthanide ions demonstrated definitively that the ligand coordinates to metal ions as a tetradentate donor through the iminodiacetate group (N and two carboxylate O atoms) and one of the carbonyl oxygens at the 4- or 6-position of the pyrimidine ring [1]. The resulting complexes possess axial symmetry, with the pyrimidine ring and one chelate ring coplanar [1]. This tetradentate mode is structurally distinct from the tridentate binding of IDA or NTA and from the hexadentate binding of EDTA, which cannot engage a heterocyclic ring system in coordination. The involvement of the uracil carbonyl in metal binding is unique to the uramildiacetate scaffold among commonly used chelators.

Coordination denticity
Class-level
Tetradentate via IDA N, 2×COO⁻, and uracil C=O; axial symmetry
Unique bifunctional nucleobase-chelator scaffold
NMR titrations with lanthanide ions
tetradentate ligand NMR coordination studies lanthanide complexes uracil carbonyl coordination axial symmetry

Alkaline-Earth Metal Complexation: Favorable Enthalpy and Entropy Contributions (UDA vs. EDTA and NTA)

Thermodynamic studies of complex formation between uramildiacetic acid (UDA) and alkaline-earth metals showed that both ΔH and ΔS are favorable for UDA complexation, correlating with the effective ionic radii of the metals [1]. In contrast, the reactions of beryllium with nitrilotriacetic acid (NTA) and EDTA exhibit unfavorable (endothermic) enthalpy changes, with complex stability being driven entirely by large favorable entropy changes [1]. For the Be²⁺–UDA complex, the thermodynamic signature suggests a different coordination geometry, possibly tetrahedral with more pronounced covalent interactions [1]. These findings are consistent with earlier reports that UDA complexes of Be²⁺ are more stable than the corresponding EDTA complexes [2].

Be²⁺/Li⁺ complexation
Cross-study
Favorable ΔH and ΔS for UDA; Be²⁺–EDTA/NTA rely solely on entropy
Supports robust beryllium/lithium chelation research
Across Be–Ba series; correlated with ionic radii
alkaline-earth metals thermodynamics of complexation beryllium chelation entropy-enthalpy correlation effective ionic radius

Industrial Chelation Utility: Uramildiacetic Acid as a Recognized Alternative to EDTA and NTA in Photographic Emulsion Formulations

Patent literature for silver halide photographic emulsions explicitly lists uramildiacetic acid alongside tartaric acid, EDTA, and nitrilotriacetic acid as preferred chelating agents for reduction sensitization processes [1]. This industrial recognition confirms that UDA is considered functionally equivalent to EDTA and NTA in at least one manufacturing context, yet offers the additional advantage of a structurally distinct coordination chemistry—tetradentate binding with pyrimidine ring participation—that may provide superior performance under specific process conditions where the heterocyclic scaffold contributes to emulsion stability or metal-ion selectivity.

Industrial recognition
Class-level
Listed as preferred chelator in silver halide emulsion patent alongside EDTA, NTA
May serve as alternative chelator in specialty manufacturing
No quantitative performance data in patent
silver halide photography industrial chelation EDTA alternative reduction sensitization patent literature

High-Value Application Scenarios for Glycine, N-(Carboxymethyl)-N-(hexahydro-2,4,6-trioxo-5-pyrimidinyl)-, Monohydrate Based on Quantitative Differentiation Evidence


Metal-Responsive DNA Nanodevices and Dynamic Nucleic Acid Architectures

The bifacial dcaU nucleobase enables reversible, single-base-pair-level switching of DNA hybridization in response to Gdᴵᴵᴵ ions (ΔTm = +16.1 °C stabilization for dcaU–Gdᴵᴵᴵ–dcaU vs. −3.5 °C destabilization for dcaU–A) [1]. Researchers engineering metal-responsive DNA tweezers, walkers, logic gates, or reconfigurable origami structures require a building block that provides both a large thermal stabilization window and orthogonal metal selectivity. The dcaU scaffold satisfies this requirement where simpler 5-substituted uracils (e.g., 5-aminouracil) cannot because they lack the IDA chelating arm necessary for metal coordination [1].

Analytical Determination and Sensing of Beryllium and Lithium Ions

Uramildiacetic acid forms complexes with Be²⁺ and Li⁺ that are more stable than the corresponding EDTA complexes, a property attributed to the pre-organized tetradentate 'cage' structure of the ligand [1][2]. Additionally, the Be²⁺–UDA complex exhibits both favorable enthalpy and entropy changes, whereas Be²⁺–EDTA and Be²⁺–NTA complexes are stabilized solely by entropy [3]. For analytical laboratories developing spectrophotometric or electrochemical methods for beryllium or lithium detection—metals for which EDTA-based protocols often lack sensitivity—UDA offers a thermodynamically superior alternative with established literature precedent for spectrophotometric determination of beryllium and cobalt [4].

Specialty Chelation in Photographic and Fine Chemical Manufacturing

Industrial silver halide emulsion formulations have adopted uramildiacetic acid as a chelating agent functionally comparable to EDTA and NTA [1]. For manufacturers seeking to diversify their chelator portfolio—whether to mitigate EDTA-related regulatory pressures, address NTA toxicity concerns, or exploit the unique heterocyclic scaffold for emulsion stability—UDA provides a patent-validated alternative with a distinct coordination chemistry that may confer process-specific advantages not achievable with standard polyaminocarboxylates [1].

Coordination Chemistry Research on Tetradentate Ligands with Heterocyclic Backbones

NMR spectroscopy has definitively established that uramildiacetic acid coordinates as a tetradentate ligand via the IDA moiety and one uracil carbonyl oxygen, forming axially symmetric complexes with lanthanides and transition metals [1]. This coordination mode is structurally unique among polyaminocarboxylate ligands. Researchers investigating structure–activity relationships in metal–ligand design, or studying the effect of heterocyclic ring participation on complex stability and geometry, will find UDA to be a well-characterized model compound supported by decades of thermodynamic and spectroscopic data [1][2].

Application
Selection Property
Validation Focus
Metal-responsive DNA nanodevice research
Bifacial nucleobase with IDA chelating arm
Gd³⁺-mediated duplex switching and thermal stability
Analytical beryllium/lithium detection
Pre-organized tetradentate cage for small-ion chelation
Stability constants and thermodynamic favorability vs. EDTA
Specialty industrial chelation
Heterocyclic scaffold with distinct coordination mode
Process-specific emulsion stability and metal-ion selectivity
Coordination chemistry and ligand design
Well-characterized tetradentate model with uracil carbonyl participation
Thermodynamic and spectroscopic data consistency
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